2H-1,5-Benzodiazepin-2-one, 4-(difluorophenoxymethyl)-1,3-dihydro-
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Overview
Description
2H-1,5-Benzodiazepin-2-one, 4-(difluorophenoxymethyl)-1,3-dihydro- is a derivative of the benzodiazepine family, known for its significant applications in various fields such as bioimaging, sensing, and optoelectronics . This compound is particularly noted for its photoluminescent properties, making it a valuable tool in scientific research.
Preparation Methods
The synthesis of 2H-1,5-Benzodiazepin-2-one, 4-(difluorophenoxymethyl)-1,3-dihydro- involves several steps. One common method includes the reaction of a benzodiazepine precursor with a difluorophenoxymethyl reagent under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2H-1,5-Benzodiazepin-2-one, 4-(difluorophenoxymethyl)-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 4-(difluorophenoxymethyl)-1,3-dihydro- involves its interaction with specific molecular targets and pathways. Upon photoexcitation, the compound undergoes an ultrafast excited-state intramolecular proton transfer process, leading to various photophysical changes . These changes enable the compound to act as a fluorogenic probe, making it useful in detecting specific biological molecules .
Comparison with Similar Compounds
Compared to other benzodiazepine derivatives, 2H-1,5-Benzodiazepin-2-one, 4-(difluorophenoxymethyl)-1,3-dihydro- stands out due to its unique photoluminescent properties and its ability to act as a fluorogenic probe . Similar compounds include:
3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one: Known for its anticancer properties.
1-Ethyl-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: Noted for its unique structural features and biological activities.
Properties
CAS No. |
823829-15-8 |
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Molecular Formula |
C16H12F2N2O2 |
Molecular Weight |
302.27 g/mol |
IUPAC Name |
4-[difluoro(phenoxy)methyl]-1,3-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12F2N2O2/c17-16(18,22-11-6-2-1-3-7-11)14-10-15(21)20-13-9-5-4-8-12(13)19-14/h1-9H,10H2,(H,20,21) |
InChI Key |
JKKRZIOKMCZXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C(OC3=CC=CC=C3)(F)F |
Origin of Product |
United States |
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